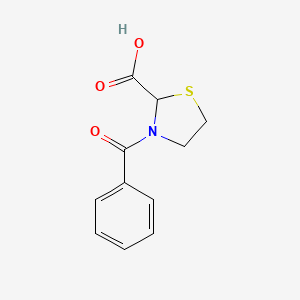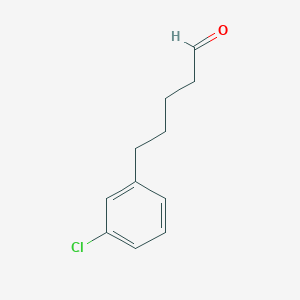
5-(3-Chlorophenyl)pentanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-Chlorophenyl)pentanal is an organic compound with the molecular formula C11H13ClO It is a member of the aldehyde family, characterized by the presence of a formyl group (-CHO) attached to a pentane chain substituted with a 3-chlorophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Chlorophenyl)pentanal can be achieved through several methods. One common approach involves the reaction of 3-chlorobenzaldehyde with pentanal in the presence of a base catalyst. The reaction typically proceeds via an aldol condensation mechanism, followed by dehydration to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may include steps such as the purification of starting materials, precise control of reaction temperature and pressure, and the use of advanced separation techniques to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
5-(3-Chlorophenyl)pentanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Ammonia (NH3) or thiols (RSH) in the presence of a base.
Major Products Formed
Oxidation: 5-(3-Chlorophenyl)pentanoic acid.
Reduction: 5-(3-Chlorophenyl)pentanol.
Substitution: 5-(3-Aminophenyl)pentanal or 5-(3-Mercaptophenyl)pentanal.
Wissenschaftliche Forschungsanwendungen
5-(3-Chlorophenyl)pentanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor for the synthesis of potential therapeutic agents, particularly those targeting neurological and inflammatory conditions.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 5-(3-Chlorophenyl)pentanal involves its interaction with specific molecular targets, such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of their activity. Additionally, the compound’s aromatic ring can engage in π-π interactions with aromatic residues in proteins, further influencing their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(4-Chlorophenyl)pentanal: Similar structure but with the chlorine atom in the para position.
5-(3-Bromophenyl)pentanal: Similar structure but with a bromine atom instead of chlorine.
5-(3-Methylphenyl)pentanal: Similar structure but with a methyl group instead of chlorine.
Uniqueness
5-(3-Chlorophenyl)pentanal is unique due to the specific positioning of the chlorine atom on the phenyl ring, which can influence its reactivity and interaction with biological targets. The presence of the chlorine atom can also enhance the compound’s lipophilicity, affecting its solubility and distribution in biological systems.
Eigenschaften
CAS-Nummer |
114423-31-3 |
|---|---|
Molekularformel |
C11H13ClO |
Molekulargewicht |
196.67 g/mol |
IUPAC-Name |
5-(3-chlorophenyl)pentanal |
InChI |
InChI=1S/C11H13ClO/c12-11-7-4-6-10(9-11)5-2-1-3-8-13/h4,6-9H,1-3,5H2 |
InChI-Schlüssel |
MVFSDMBIQXFOPZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)Cl)CCCCC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


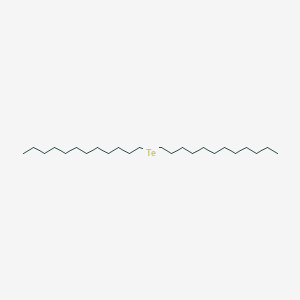
![5'-Methyl-4-(2-methyloctan-2-yl)-1',2',3',4'-tetrahydro[1,1'-biphenyl]-2,6-diol](/img/structure/B14307516.png)
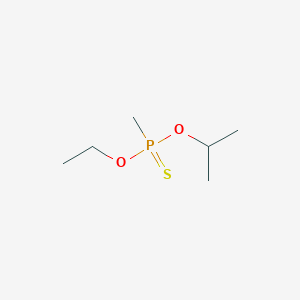
![Diethyl {[(9H-carbazol-3-yl)amino]methylidene}propanedioate](/img/structure/B14307532.png)
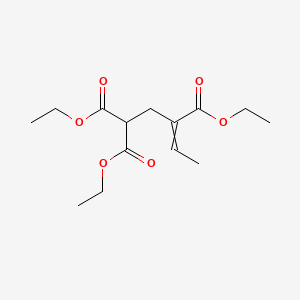

![1-(Prop-2-yn-1-yl)-4-[(prop-2-yn-1-yl)oxy]quinolin-2(1H)-one](/img/structure/B14307543.png)
![2-[(Trichlorogermyl)methyl]butanedioyl dichloride](/img/structure/B14307546.png)
![N-(2-Chloroethyl)-N'-[2-(4-nitro-1H-imidazol-1-yl)ethyl]-N-nitrosourea](/img/structure/B14307558.png)


![1-Methyl-4-[(prop-1-en-2-yl)oxy]benzene](/img/structure/B14307573.png)
